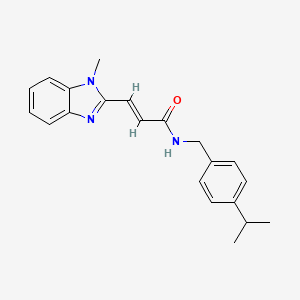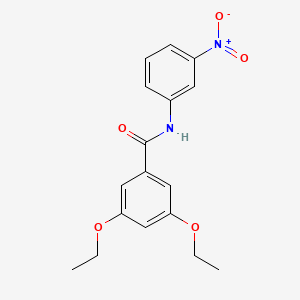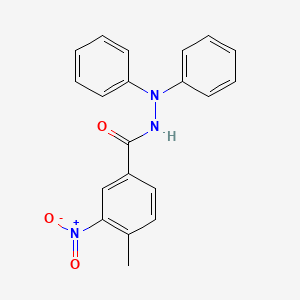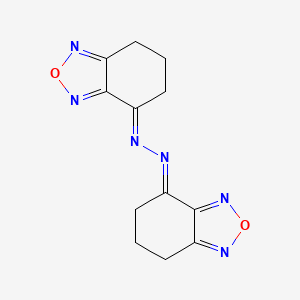
N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide, also known as IBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. IBA is a white crystalline solid that is soluble in organic solvents such as dimethyl sulfoxide and ethanol.
作用机制
The mechanism of action of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide is not fully understood. However, studies have shown that N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide inhibits the activity of various enzymes such as DNA topoisomerase II and histone deacetylases, which are involved in cell proliferation and survival. N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide inhibits cell proliferation and induces apoptosis. In addition, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells. In animal studies, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to have anti-inflammatory and analgesic effects.
实验室实验的优点和局限性
One advantage of using N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide in lab experiments is its unique chemical structure, which makes it a useful scaffold for the development of new drugs. In addition, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to have potent anti-cancer activity, making it a promising candidate for cancer therapy. However, one limitation of using N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to study its biological activity in vitro.
未来方向
There are several future directions for the study of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide. One direction is the development of new drugs based on the chemical structure of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide. Another direction is the study of the mechanism of action of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide in cancer cells, which could lead to the identification of new targets for cancer therapy. In addition, the study of the physicochemical properties of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide could lead to the development of new materials with desirable properties.
合成方法
The synthesis of N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide involves a series of chemical reactions. The starting materials for the synthesis are 4-isopropylbenzylamine and 1-methyl-1H-benzimidazole-2-carboxylic acid. The reaction involves the condensation of these two compounds in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with acryloyl chloride to obtain the final product, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide.
科学研究应用
N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and materials science. In cancer research, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been used as a scaffold for the development of new drugs due to its unique chemical structure. In materials science, N-(4-isopropylbenzyl)-3-(1-methyl-1H-benzimidazol-2-yl)acrylamide has been used as a building block for the synthesis of new materials with desirable properties.
属性
IUPAC Name |
(E)-3-(1-methylbenzimidazol-2-yl)-N-[(4-propan-2-ylphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O/c1-15(2)17-10-8-16(9-11-17)14-22-21(25)13-12-20-23-18-6-4-5-7-19(18)24(20)3/h4-13,15H,14H2,1-3H3,(H,22,25)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCNHLXTORBDPU-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)C=CC2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)CNC(=O)/C=C/C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[5-(3-methyl-4-nitrophenyl)-2-furyl]methylene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B5792154.png)

![N-[2-(acetylamino)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B5792167.png)
![5-chloro-2-{[(3,4-dimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5792175.png)
![nicotinaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5792177.png)
![ethyl (7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B5792184.png)
![methyl 2-[(anilinocarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5792195.png)


![N-[(dipropylamino)methylene]benzenesulfonamide](/img/structure/B5792208.png)
![methyl 1-[3-(4-chlorophenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5792214.png)
![1-[1-ethyl-6-methyl-4-(4-morpholinyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B5792224.png)

